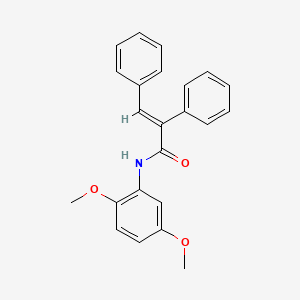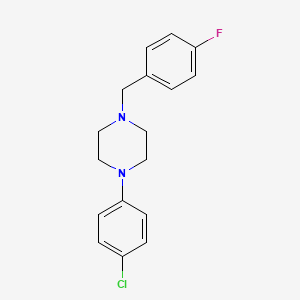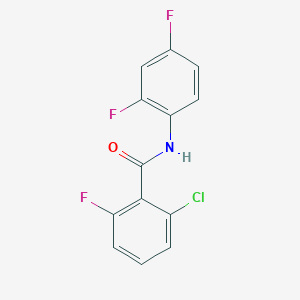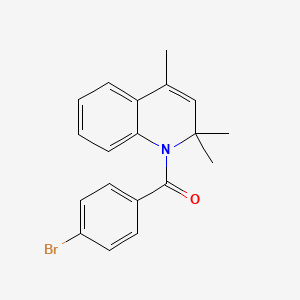
N-(2,5-dimethoxyphenyl)-2,3-diphenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2,3-diphenylacrylamide, also known as DPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. DPA is a derivative of the natural compound curcumin, which is found in turmeric, and has been shown to possess a range of biological activities.
作用機序
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2,3-diphenylacrylamide is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. Additionally, this compound has been shown to possess anti-inflammatory activity, which may help to reduce inflammation in various disease states. This compound has also been shown to possess anticancer activity, which may help to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using N-(2,5-dimethoxyphenyl)-2,3-diphenylacrylamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, this compound has been shown to possess a range of biological activities, making it a versatile compound for studying various cellular processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its applicability in certain assays.
将来の方向性
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2,3-diphenylacrylamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, this compound may have potential applications in the development of organic electronics and optoelectronic devices. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-2,3-diphenylacrylamide involves the condensation of 2,5-dimethoxybenzaldehyde and 2,3-diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques, including NMR and IR spectroscopy.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-2,3-diphenylacrylamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been explored for its potential use in the development of organic electronics and optoelectronic devices.
特性
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-19-13-14-22(27-2)21(16-19)24-23(25)20(18-11-7-4-8-12-18)15-17-9-5-3-6-10-17/h3-16H,1-2H3,(H,24,25)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREFQFDBHPVKBI-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4992465.png)


![3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4992486.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4992493.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4992495.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992502.png)
![1-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenyl]-2,5-pyrrolidinedione](/img/structure/B4992515.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-phenylethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4992516.png)
![1-methoxy-2-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B4992517.png)
![N'-[2-(4-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4992520.png)

![1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4992536.png)